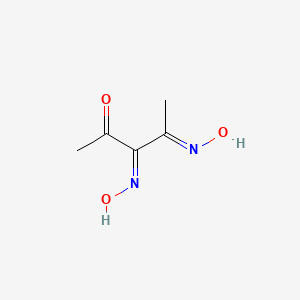
3,4-Bis(hydroxyimino)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Bis(hydroxyimino)pentan-2-one is a chemical compound with the molecular formula C5H8N2O3 . It is a derivative of pentane-2,4-dione .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Bis(hydroxyimino)pentan-2-one include a molecular weight of 144.13 . Other specific properties like melting point, boiling point, and density are not detailed in the available resources .Scientific Research Applications
Organic Synthesis and Catalysis
- Synthesis of Complex Compounds : The compound 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol was synthesized from 2,4-bis(2,6-diisopropylphenylimino)pentan-3-one, showcasing chemoselective addition to the C=O bond, a process valuable for organic synthesis (Wenting Sun et al., 2018).
- Catalysis : Palladium(II) chelate complexes derived from 3-hydroxyiminopentane-2,4-dione and related complexes have been investigated, highlighting their potential as catalysts in chemical reactions (D. A. White, 1971).
Material Science
- Cathode Material for Batteries : Naphthalene diimide-ethylene conjugated copolymer, synthesized through a method involving 2,6-dibromo-N,N'-bis(2-ethylhexyl)-1,4,5,8-naphthalene diimide, demonstrated significant potential as a cathode material for lithium-ion batteries, showing excellent stability and capacity retention (Huicong Zhang et al., 2017).
Environmental Remediation
- Biodegradation of Environmental Pollutants : The enzyme laccase from Fusarium incarnatum UC-14 showed the capability to degrade Bisphenol A, a notorious environmental pollutant, using a reverse micelles system. This study underscores the potential of enzyme-based systems for the bioremediation of phenolic pollutants in non-aqueous environments (Urvish Chhaya & A. Gupte, 2013).
properties
IUPAC Name |
(3Z,4E)-3,4-bis(hydroxyimino)pentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-3(6-9)5(7-10)4(2)8/h9-10H,1-2H3/b6-3+,7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHSWVRROHJBFU-MZECIPTHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=NO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=N/O)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135555533 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2995472.png)
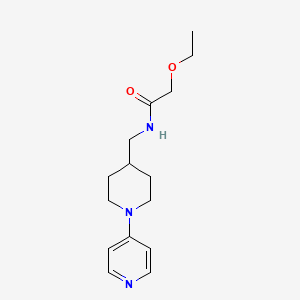
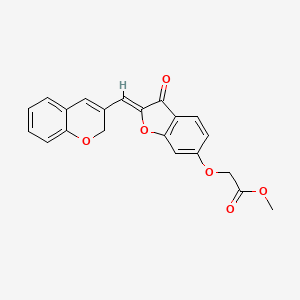
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2995478.png)

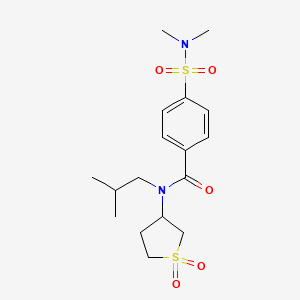
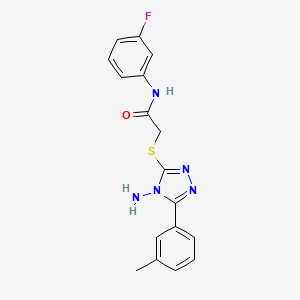
![2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2995483.png)
![N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2995486.png)

![4-(Fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2995491.png)
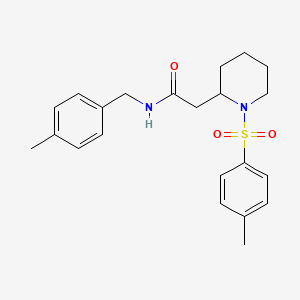
![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2995493.png)
![9-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3,4,5,9-tetraazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),4,6,11,13-pentaene](/img/structure/B2995494.png)